molecular formula C8H4N4O2 B3219040 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile CAS No. 1190314-84-1

3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Cat. No.: B3219040
CAS No.: 1190314-84-1
M. Wt: 188.14 g/mol
InChI Key: JHPVRRNCEVJOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a high-value chemical building block based on the pyrrolo[3,4-c]pyridine scaffold, a nitrogen-containing heterocycle of significant interest in modern chemical research . This compound is specifically designed for research applications and is not for human or veterinary use. A key application for alkoxy derivatives of pyrrolo[3,4-c]pyridine-7-carbonitrile is their use as reagents for the quantitative determination of Mercury(II) ions . Research indicates that the lead compound in this class can achieve a detection limit for Hg(II) in the nanomolar range, which is comparable to the performance of other known small-molecule reagents . The molecular structure incorporates a nitrile group and a nitro group, which are functional handles for further synthetic elaboration, making this compound a versatile intermediate for developing novel chemical probes and pharmaceutical candidates . The pyrrolo[2,3-c]pyridine core is a recognized pharmacophore, and its derivatives are frequently investigated for various biological activities . This product is provided for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c9-3-6-8-5(1-2-10-6)7(4-11-8)12(13)14/h1-2,4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPVRRNCEVJOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Nitro 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile and Its Analogs

Established Strategies for Pyrrolo[2,3-c]pyridine Core Construction

The creation of the pyrrolo[2,3-c]pyridine skeleton is a significant synthetic challenge that has been addressed through several robust methodologies. rsc.org These strategies often involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) structure or vice versa. The choice of method can depend on the availability of starting materials and the desired substitution pattern on the final molecule.

Cyclocondensation reactions are a versatile and widely used method for constructing heterocyclic rings, including the pyridine portion of the pyrrolo[2,3-c]pyridine system. journaljmsrr.com These reactions typically involve the condensation of a 1,5-dicarbonyl compound or its synthetic equivalent with ammonia (B1221849) or an ammonia source to form the pyridine ring. youtube.com

In the context of pyrrolopyridine synthesis, a common approach involves using a substituted pyrrole that contains functionalities amenable to building the fused pyridine ring. Active methylene (B1212753) compounds, which possess a CH2 group flanked by two electron-withdrawing groups (e.g., -CN, -COOR, -COR), are particularly useful starting materials or reagents in these cyclizations. nih.govjournalofscience.org For instance, a pyrrole derivative bearing an amino group and an adjacent acetyl group can react with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in a base-catalyzed condensation to form the fused pyridine ring, yielding a pyrrolopyridine structure. researchgate.net The specific reagents and conditions can be tailored to achieve various substitution patterns on the newly formed ring.

Table 1: Examples of Cyclocondensation Approaches for Pyridine Ring Formation

Starting Material Type Reagent Conditions Product Type
Enone Methylated Nitrile Hydrogen Chloride Substituted Pyridine
Enone Enamine, Ammonium (B1175870) Acetate (B1210297) Cyclization Trisubstituted Pyridine
3-Ketoester Formaldehyde, Ammonia Hantzsch-type reaction Dihydropyridine (oxidized to Pyridine)

The Madelung synthesis is a classical method for preparing indoles through the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines. wikipedia.org While the vigorous reaction conditions (strong bases like sodium or potassium alkoxides at 200–400 °C) can limit its applicability, modifications have been developed to make the reaction more versatile and suitable for the synthesis of azaindoles. wikipedia.orgrsc.org

For azaindole synthesis, the starting material would be an N-acyl derivative of an aminomethylpyridine. The core challenge is the acidity of the methyl group on the pyridine ring, which must be deprotonated to initiate the cyclization onto the amide carbonyl. wikipedia.org Modifications to the classical Madelung synthesis often involve the use of stronger, non-nucleophilic bases like organolithium reagents (e.g., n-butyllithium) at lower temperatures, which allows for the cyclization of a wider range of substrates. acs.org The introduction of electron-withdrawing groups on the pyridine ring can also facilitate the crucial deprotonation step, enabling the reaction to proceed under milder conditions. researchgate.net

The Fischer indole (B1671886) synthesis is arguably the most famous and widely used method for constructing indole rings. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. wikipedia.orgmdpi.com This methodology has been successfully adapted for the synthesis of pyrrolopyridines (azaindoles). rsc.org

In this context, a pyridylhydrazine is used as the starting material. This is reacted with an appropriate aldehyde or ketone in the presence of an acid catalyst (Brønsted or Lewis acids like HCl, PPA, or ZnCl2) to form a pyridylhydrazone intermediate. wikipedia.org This intermediate then undergoes a journaljmsrr.comjournaljmsrr.com-sigmatropic rearrangement followed by the elimination of ammonia to generate the aromatic pyrrole ring fused to the pyridine core. wikipedia.org A significant modern modification involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which then proceed through the Fischer cyclization pathway, expanding the scope of accessible starting materials. wikipedia.org

Table 2: Key Steps in the Fischer Indole Synthesis Mechanism

Step Description Intermediate
1 Reaction of a (substituted) phenylhydrazine (B124118) with a carbonyl compound. Phenylhydrazone
2 Isomerization of the phenylhydrazone. Enamine ('ene-hydrazine')
3 Protonation followed by a cyclic journaljmsrr.comjournaljmsrr.com-sigmatropic rearrangement. Di-imine

Source: Adapted from various descriptions of the Fischer Indole Synthesis mechanism. wikipedia.org

Modern organometallic chemistry has provided powerful tools for heterocycle synthesis, with palladium-catalyzed reactions being particularly prominent. rsc.org These methods offer efficient and often regioselective routes to complex scaffolds like pyrrolopyridines under relatively mild conditions. Strategies include intramolecular C-H arylation and heteroannulation reactions. researchgate.netbeilstein-journals.org

One common approach involves the palladium-catalyzed coupling of an appropriately substituted aminopyridine with an alkyne. For example, a 2-amino-3-iodopyridine (B10696) can be coupled with an internal alkyne in the presence of a palladium catalyst (e.g., Pd(OAc)2) to construct the fused, disubstituted pyrrole ring in a single step. researchgate.net Another powerful strategy is intramolecular C-H activation, where a palladium catalyst facilitates the cyclization of a substrate containing both an aryl halide and a suitably positioned C-H bond, forming the new ring. beilstein-journals.orgrsc.org These methods are valued for their functional group tolerance and their ability to rapidly build molecular complexity.

Regioselective Functionalization Techniques

Once the 1H-pyrrolo[2,3-c]pyridine core is synthesized, the next critical step is the introduction of substituents at specific positions. Electrophilic aromatic substitution reactions are commonly employed for this purpose.

The nitration of azaindoles, such as the related 1H-pyrrolo[2,3-b]pyridine system, has been shown to occur with high regioselectivity. rsc.org The pyrrole ring of the azaindole system is electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine ring. Within the pyrrole ring, position 3 is the most common site for electrophilic substitution.

The introduction of a nitro group at the C3-position is typically achieved using standard nitrating agents. A mixture of nitric acid and sulfuric acid is a common choice, though other reagents can be used depending on the substrate's sensitivity. The reaction proceeds via the attack of the nitronium ion (NO2+) electrophile on the electron-rich C3 position of the pyrrolopyridine ring. This high regioselectivity is a key feature in the synthesis of specifically functionalized analogs like 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile. The presence of a cyano group at position 7 would likely be installed prior to nitration or be tolerant of the nitrating conditions.

Strategies for Carbonitrile Installation at Position 7

The introduction of a carbonitrile (cyano) group at the C7 position of the pyrrolo[2,3-c]pyridine nucleus is a key synthetic step. This transformation can be accomplished through several established methods, typically involving the conversion of a precursor functional group at the target position. Two prominent strategies are the Sandmeyer reaction starting from an amino group and palladium-catalyzed cyanation of a halogenated precursor.

Sandmeyer Reaction: The Sandmeyer reaction provides a classic route to introduce a cyano group by converting an aromatic primary amine into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. wikipedia.orgorganic-chemistry.orgnih.gov

Step 1: Diazotization. An amino group at the C7 position of the pyrrolo[2,3-c]pyridine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt intermediate.

Step 2: Cyanation. The resulting diazonium salt is reacted in situ with a copper(I) cyanide (CuCN) solution. wikipedia.org This step proceeds via a radical-nucleophilic aromatic substitution mechanism, where the diazonium group is replaced by the cyano group, with the loss of nitrogen gas. wikipedia.org

This method is particularly useful when an amino-substituted pyrrolopyridine is a readily available intermediate.

Palladium-Catalyzed Cyanation: A more modern and often higher-yielding approach is the palladium-catalyzed cross-coupling of a 7-halo-pyrrolo[2,3-c]pyridine (where the halogen is typically bromine or chlorine) with a cyanide source. researchgate.netresearchgate.netnih.gov

Reactants: The reaction couples a 7-halopyrrolopyridine with a cyanide reagent. Common cyanide sources include potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), the last of which is noted for being a non-toxic cyanide source. mit.edunih.gov

Catalyst System: The reaction is mediated by a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂) or a preformed palladacycle, in conjunction with a phosphine (B1218219) ligand, like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb). nih.govmit.edu The choice of ligand is critical to prevent catalyst deactivation by the cyanide ions. researchgate.net

Mechanism: The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. researchgate.net

A relevant example is the synthesis of 4-cyano-7-azaindole, where a 4-chloro-7-azaindole (B22810) precursor was successfully cyanated using Zn(CN)₂ and a (dppf)Pd catalyst system. mit.edu This demonstrates the applicability of palladium-catalyzed methods for introducing cyano groups onto the pyrrolopyridine scaffold.

Methods for Additional Substituent Introduction

Beyond the core nitro and carbonitrile groups, the introduction of other substituents onto the pyrrolo[2,3-c]pyridine ring system is essential for creating analogs and exploring structure-activity relationships. Electrophilic aromatic substitution and modern cross-coupling reactions are the primary methods employed for this purpose.

Electrophilic Aromatic Substitution: The pyrrole ring is electron-rich and generally susceptible to electrophilic substitution, typically at the C2 or C3 positions. wikipedia.org Common electrophilic substitution reactions include:

Halogenation: Using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to introduce chlorine or bromine atoms.

Nitration: Using nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O) can introduce an additional nitro group.

Sulfonation: Reagents like the pyridine-sulfur trioxide complex (Py·SO₃) can install a sulfonic acid group. wikipedia.org

The regioselectivity of these reactions can be influenced by existing substituents and the use of protecting groups on the pyrrole nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile way to introduce a wide array of substituents. These reactions typically start from a halogenated pyrrolopyridine intermediate.

Suzuki-Miyaura Coupling: This reaction couples an aryl or heteroaryl halide with an organoboron compound (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. mdpi.com It is widely used to introduce aryl, heteroaryl, or vinyl groups.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with a primary or secondary amine, using a palladium catalyst, a suitable phosphine ligand, and a base. mdpi.comresearchgate.net This is a key method for introducing diverse amino substituents.

These cross-coupling reactions have been successfully applied to related heterocyclic systems like pyrrolopyrimidines to build molecular complexity. mdpi.com

Advanced Synthetic Protocols and Optimization in Laboratory Settings

To improve the efficiency, safety, and scalability of synthesizing this compound and its analogs, modern synthetic techniques are employed. These include microwave-assisted synthesis, flow chemistry, advanced catalyst systems, and strategic use of protecting groups.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.netresearchgate.netijpsjournal.com The uniform heating provided by microwaves is particularly effective for the synthesis of heterocyclic compounds. researchgate.net For instance, reactions that might take several hours under traditional reflux can often be completed in minutes using a microwave reactor. ijpsjournal.com This acceleration is beneficial for multi-step syntheses, enabling rapid access to intermediates and final products. nih.govpensoft.net

Flow Chemistry Applications for Intermediate Preparation

Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, offers significant advantages over traditional batch processing, especially for the preparation of intermediates. mdpi.com Key benefits include superior control over reaction parameters (temperature, pressure, mixing), enhanced safety when handling hazardous reagents or exothermic reactions, and improved reproducibility and scalability. mdpi.commtak.hu

Catalyst Systems and Recycling Strategies for Efficiency

The synthesis of pyrrolopyridine analogs often relies on transition metal catalysts, particularly palladium for cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. mdpi.com The efficiency of these processes is heavily dependent on the catalyst's activity and stability. Modern catalyst systems often employ highly active palladium N-heterocyclic carbene (NHC) pre-catalysts, which exhibit excellent stability and performance. researchgate.net

A major focus in green and sustainable chemistry is the recycling and reuse of these expensive and often toxic metal catalysts. mdpi.comdntb.gov.ua Key challenges include catalyst leaching into the product stream. mdpi.com Strategies to address this include:

Homogeneous Catalyst Recycling: Developing methods for liquid-liquid extraction where the catalyst is retained in one phase and can be reused. For example, a universal work-up protocol has been developed for Buchwald-Hartwig reactions that allows the product to be extracted while the catalyst remains in the organic phase for recycling. researchgate.net

Heterogeneous Catalysis: Immobilizing the palladium catalyst on a solid support (e.g., polymers, silica, magnetic nanoparticles). This allows for easy separation of the catalyst from the reaction mixture by simple filtration and subsequent reuse in multiple reaction cycles. researchgate.net

Protecting Group Chemistry for Multi-Step Syntheses

In the multi-step synthesis of complex molecules like substituted pyrrolopyridines, protecting groups are indispensable for temporarily masking reactive functional groups to prevent unwanted side reactions. researchgate.net The N-H of the pyrrole ring is acidic and its reactivity often needs to be controlled during subsequent synthetic transformations.

Commonly used protecting groups for the pyrrole nitrogen include:

Sulfonyl Groups: Groups like tosyl (Ts) and benzenesulfonyl are frequently used. They are electron-withdrawing, which reduces the reactivity of the pyrrole ring, allowing for a wider range of subsequent reactions. researchgate.net

2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The SEM group is another widely employed protecting group. It is stable under many reaction conditions but can be reliably removed, often using fluoride (B91410) sources or strong acids like trifluoroacetic acid (TFA). researchgate.net

The selection of a protecting group is strategic, depending on its stability to the conditions of upcoming reaction steps and the conditions required for its eventual removal. sci-hub.se

Chemical Reactivity and Transformation Studies of 3 Nitro 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile

Electrophilic Aromatic Substitution Reactions of the Pyrrolo[2,3-c]pyridine System

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. However, the reactivity of the pyrrolo[2,3-c]pyridine core in 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is severely diminished due to the electronic properties of both the constituent rings and the attached functional groups.

Reactivity Profiling of the Pyrrole (B145914) and Pyridine (B92270) Moieties

The pyrrolo[2,3-c]pyridine system, also known as 5-azaindole, marries two heterocycles with opposing electronic characteristics. The pyrrole ring is an electron-rich π-excessive system, which typically makes it highly reactive towards electrophiles. Conversely, the pyridine ring is a π-deficient system due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. In a fused system like pyrrolopyridine, the pyrrole moiety is generally the more reactive site for electrophilic substitution.

Influence of Nitro and Carbonitrile Groups on Reactivity and Regioselectivity

The inherent reactivity of the parent ring system is drastically altered by its substituents. Both the nitro (–NO₂) and carbonitrile (–CN) groups are strong electron-withdrawing groups that deactivate aromatic rings towards electrophilic substitution through potent negative inductive and resonance effects. nih.gov

In this compound, the nitro group at the C-3 position significantly reduces the electron density of the already reactive pyrrole ring. nih.gov Similarly, the carbonitrile group at the C-7 position further deactivates the electron-deficient pyridine ring. The cumulative effect of these two deactivating groups renders the entire heterocyclic system highly electron-deficient and thus exceptionally unreactive towards electrophilic aromatic substitution. nih.govrsc.org Consequently, forcing conditions would be required for such reactions, which may lead to degradation rather than substitution.

Nucleophilic Substitution Reactions and Rearrangements

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with strong electron-withdrawing groups. The carbonitrile group at C-7 in this compound enhances this susceptibility.

While the carbonitrile group itself is not typically a leaving group, its presence activates the pyridine ring, making other positions more prone to nucleophilic attack if a suitable leaving group (e.g., a halogen) were present on the ring. For instance, in related electron-deficient systems like 2-cyano-3-nitroimidazo[1,2-a]pyridine, nucleophilic substitution has been observed where sulfur nucleophiles displace the nitro group, while other nucleophiles can displace the cyano group. researchgate.net This suggests that in this compound, a sufficiently potent nucleophile might displace the nitro group, although displacement of the carbonitrile group is less common.

Functional Group Transformations

The nitro and carbonitrile groups present on the scaffold are themselves reactive and can be converted into a variety of other functional groups, providing pathways for the synthesis of diverse derivatives.

Reactions Involving the Nitro Group (e.g., Reduction)

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. This reaction can be readily applied to this compound to yield 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile. A variety of reagents and conditions can accomplish this transformation, offering flexibility in terms of cost, chemoselectivity, and reaction conditions. nih.gov In a related pyrrolopyridine system, a nitro group was successfully reduced using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. nih.gov

Reagent/SystemTypical ConditionsNotes
H₂, Pd/CHydrogen gas, Palladium on Carbon catalyst, often in a polar solvent like ethanol (B145695) or methanol.A common and efficient method for catalytic hydrogenation.
Fe, HCl/CH₃COOHIron powder in the presence of an acid.A classic and cost-effective method (Béchamp reduction).
SnCl₂, HClStannous chloride in concentrated hydrochloric acid.Effective for reducing nitroarenes, particularly in laboratory-scale synthesis.
NaBH₄, NiCl₂ or CoCl₂Sodium borohydride (B1222165) in the presence of a nickel or cobalt salt.Offers a milder alternative to some other metal-based reductions.
Na₂S₂O₄Sodium dithionite (B78146) in an aqueous or mixed aqueous/organic solvent system.Can be useful for substrates sensitive to strongly acidic or catalytic hydrogenation conditions.

Reactions Involving the Carbonitrile Group (e.g., Hydrolysis, Amination)

The carbonitrile functional group is a versatile precursor that can be converted into several other functionalities, most notably carboxylic acids and amines.

Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Acidic Hydrolysis: Heating the compound under reflux with an aqueous acid (e.g., HCl or H₂SO₄) would first produce an intermediate amide, which is then further hydrolyzed to the corresponding carboxylic acid, 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.comyoutube.com

Alkaline Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) initially yields a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.orgchemguide.co.uk

Reduction: The carbonitrile group can be reduced to a primary amine (aminomethyl group). This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more vigorous conditions than those used for nitro group reduction. This transformation would yield 3-nitro-7-(aminomethyl)-1H-pyrrolo[2,3-c]pyridine. Care must be taken as LiAlH₄ can also reduce the nitro group.

TransformationReagent/SystemProductTypical Conditions
Acid HydrolysisH₂O, H⁺ (e.g., aq. HCl)Carboxylic AcidHeat under reflux. libretexts.org
Alkaline Hydrolysis1. OH⁻ (e.g., aq. NaOH) 2. H⁺Carboxylic Acid1. Heat under reflux. 2. Acid work-up. chemguide.co.uk
Reduction1. LiAlH₄ 2. H₂OPrimary AmineAnhydrous ether or THF, followed by aqueous work-up.
ReductionH₂, Raney NiPrimary AmineHigh pressure and/or temperature, often in ammonia-saturated ethanol to prevent secondary amine formation.

Derivatization at the Pyrrole Nitrogen (N1)

The derivatization of the pyrrole nitrogen (N1) in the this compound scaffold is a key synthetic step for modulating the molecule's physicochemical properties and biological activity. The pyrrole NH in azaindoles is acidic and can be deprotonated to form an anion, which can then react with various electrophiles. However, the reactivity of the 6-azaindole (B1212597) system, to which the target compound belongs, presents unique challenges, particularly concerning regioselectivity.

The 6-azaindole anion is ambident, meaning it has two nucleophilic centers: the pyrrole nitrogen (N1) and the pyridine nitrogen (N6). Consequently, reactions with electrophiles, such as alkylating agents, can lead to a mixture of N1 and N6 substituted products. The straightforward introduction of substituents via common N-alkylation is often challenging, resulting in the formation of regioisomeric mixtures. digitellinc.com The ratio of these isomers can be influenced by factors such as the solvent, the counter-ion, and the nature of the electrophile. The presence of strong electron-withdrawing groups, such as the nitro group at C3 and the carbonitrile at C7 in the target compound, is expected to increase the acidity of the N1 proton, facilitating its deprotonation.

While specific studies on the N1-derivatization of this compound are not extensively detailed in the reviewed literature, general principles of azaindole chemistry can be applied to predict its reactivity. Enzymatic studies on the broader class of azaindoles have demonstrated that N1-alkylation is a feasible transformation for the 6-azaindole scaffold. For instance, in biocatalytic prenylation reactions, the attachment of a prenyl group at the N1 position of 6-azaindole has been confirmed through detailed NMR analysis. The key spectroscopic evidence for N1-alkylation includes the disappearance of the N1 proton signal and characteristic chemical shifts for the newly introduced alkyl group's protons and carbons, along with HMBC correlations between the alkyl group and the C2 and C7a positions of the azaindole core. nih.gov

N-acylation of the pyrrole nitrogen in azaindole systems is another important transformation. For the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, it has been shown that N-acylation can be achieved selectively at the N1 position. This is typically accomplished by first treating the azaindole with a strong base to form the N1-anion or by forming a Grignard reagent at the N1 position. The resulting metallated azaindole then reacts cleanly with acylating agents, such as acyl chlorides, to yield the corresponding N1-acyl derivative. rsc.org This strategy would likely be applicable to this compound, providing a route to N1-acylated derivatives.

The table below summarizes the types of N1-derivatization reactions that have been observed on the parent 6-azaindole scaffold and related azaindoles, which can serve as a guide for the potential reactivity of this compound.

Reaction Type Reagents and Conditions Substrate Scaffold Key Findings Reference
N-AlkylationEnzymatic prenylation with a prenyltransferase and dimethylallyl pyrophosphate.6-AzaindoleSelective N1-prenylation was observed, with the product structure confirmed by NMR spectroscopy. nih.gov
N-AlkylationGeneral alkylating agents.6-AzaindoleProne to yielding mixtures of N1 and N6 regioisomers due to the ambident nature of the 6-azaindole anion. digitellinc.com
N-Acylation1. Grignard reagent formation (e.g., with MeMgI). 2. Acyl chloride.1H-Pyrrolo[2,3-b]pyridineSelective N-acylation at the N1 position of the metallated azaindole. rsc.org

It is important to note that while these examples provide a framework for understanding the potential N1-derivatization of this compound, the specific substitution pattern of the target molecule, with its strong electron-withdrawing groups, will undoubtedly influence the reactivity and regioselectivity of these transformations. Further experimental studies are required to fully elucidate the chemical behavior of this specific compound.

Structure Activity Relationship Sar Investigations of 3 Nitro 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile Analogs

Computational and Theoretical Studies on 3 Nitro 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule, offering insights into its reactivity, stability, and intermolecular interactions. These computational methods, such as Density Functional Theory (DFT), are used to model the electronic structure of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile.

Frontier Molecular Orbital Analysis (HOMO/LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, acting as an electron donor, is related to the nucleophilicity of a molecule, while the LUMO, an electron acceptor, is related to its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of the electron-withdrawing nitro (-NO2) and cyano (-CN) groups is expected to lower the energy of the LUMO, while the pyrrolopyridine core influences the HOMO energy. researchgate.net Calculations would likely show that the LUMO is predominantly localized over the nitro group and the pyridine (B92270) ring, indicating these as potential sites for nucleophilic attack. The HOMO might be distributed across the pyrrole (B145914) portion of the fused ring system.

Table 1: Illustrative Frontier Molecular Orbital Properties This table presents hypothetical values to illustrate the typical output of a quantum chemical calculation, as specific experimental data for this compound is not available.

ParameterEnergy (eV)
HOMO Energy-6.8
LUMO Energy-3.2
Energy Gap (ΔE) 3.6

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map would be characterized by:

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, indicate sites prone to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the nitro group and the nitrogen atom of the cyano group.

Positive Potential Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. Such regions would likely be found around the hydrogen atoms attached to the pyrrole nitrogen and the carbon atoms of the pyridine ring, influenced by the adjacent electron-withdrawing groups.

This analysis helps in understanding how the molecule would interact with biological targets, such as receptors or enzyme active sites. nih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Computational docking and dynamics simulations are powerful techniques used to predict and analyze how a small molecule (ligand) interacts with a biological macromolecule (receptor), such as a protein. These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. mdpi.combiointerfaceresearch.com

Prediction of Ligand-Binding Modes and Key Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, which is a derivative of a scaffold known to target kinases, docking studies could be performed against the ATP-binding site of a specific kinase. myskinrecipes.com

The simulation would identify key interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: The nitrogen atoms in the pyrrolopyridine core and the oxygen atoms of the nitro group could act as hydrogen bond acceptors, while the N-H group of the pyrrole ring could be a hydrogen bond donor.

Hydrophobic Interactions: The aromatic pyrrolopyridine ring system can engage in hydrophobic interactions with nonpolar amino acid residues in the active site.

Pi-Pi Stacking: The planar aromatic structure could form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine.

Table 2: Predicted Interactions from a Hypothetical Docking Simulation

Interaction Type Ligand Group Receptor Amino Acid Residue
Hydrogen Bond Pyrrole N-H Aspartate (side chain)
Hydrogen Bond Pyridine N Lysine (backbone N-H)
Hydrogen Bond Nitro O Arginine (side chain)

Conformational Dynamics in Biological Environments

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.com An MD simulation would model the movements and conformational changes of both the ligand and the protein in a simulated physiological environment.

For this compound, MD simulations could be used to:

Assess the stability of the predicted binding pose from docking studies.

Analyze the flexibility of the ligand within the binding pocket.

Identify key water molecules that may mediate interactions between the ligand and the protein.

Calculate the binding free energy, providing a more quantitative estimate of the binding affinity.

These simulations help confirm the viability of the interactions predicted by docking and provide a more realistic understanding of the compound's behavior at the molecular level. mdpi.com

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling and virtual screening are computational strategies used to identify new, structurally diverse compounds with the potential to be biologically active. ijper.orgnih.gov

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. nih.gov Based on the structure of this compound and its predicted interactions from docking, a pharmacophore model could be constructed.

This model would then be used as a 3D query to screen large databases of chemical compounds in a process called virtual screening. ijper.orgresearchgate.net The screening software searches for other molecules in the database that match the defined pharmacophoric features, regardless of their underlying chemical scaffold. The resulting "hits" are compounds that are predicted to have a similar biological activity to the original molecule and can be prioritized for further experimental testing. This approach accelerates the discovery of novel lead compounds for drug development. nih.gov

In Silico Prediction of Molecular Properties Relevant to Research Assays (e.g., Aqueous Solubility, Metabolic Stability for In Vitro Studies)

A comprehensive review of scientific literature and computational databases reveals a notable absence of specific in silico predictions for the molecular properties of this compound. While computational studies and theoretical predictions are increasingly vital in the early stages of drug discovery and chemical research for forecasting pharmacokinetic and pharmacodynamic behaviors, specific data sets for this particular compound are not publicly available in the reviewed sources.

The prediction of aqueous solubility is critical for assessing the potential bioavailability and formulation feasibility of a compound for in vitro assays and subsequent preclinical development. Similarly, the evaluation of metabolic stability through in silico models, which often predict interactions with metabolic enzymes such as the cytochrome P450 family, is a key step in estimating a compound's half-life and potential for drug-drug interactions.

Despite the existence of various computational tools and methodologies for predicting such absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, published research specifically applying these tools to this compound is not found. General studies on related pyrrolopyridine structures suggest that the physicochemical properties can be significantly influenced by the nature and position of substituents on the heterocyclic core. However, direct extrapolation of these general findings to this compound would be speculative without specific computational models or experimental data for this exact molecule.

Therefore, detailed research findings and data tables concerning the in silico predicted aqueous solubility and metabolic stability for this compound cannot be provided at this time. Further research, involving either direct experimental measurement or the application of validated computational models, would be necessary to generate these valuable data points.

Biological Activity Investigations of 3 Nitro 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile and Its Analogs in Vitro/in Silico

Enzyme and Receptor Inhibition Profiling (Laboratory-Based)

Analogs of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile have demonstrated inhibitory activity against several key enzymes and proteins implicated in various diseases.

Kinase Inhibition (e.g., FGFR, c-Met, FMS, PI3K)

Derivatives of the pyrrolopyridine core structure have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes.

FGFR: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family. rsc.orgnih.gov One notable compound, 4h , demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. nih.gov This indicates a strong potential for this scaffold in targeting FGFR-driven cancers. nih.gov

FMS and c-Met: Analogs based on the pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory effects against FMS kinase (also known as CSF-1R). nih.gov In one study, compounds 1e and 1r were the most potent, with IC50 values of 60 nM and 30 nM, respectively. nih.gov Compound 1r was found to be 3.2 times more potent than the lead compound KIST101029. nih.gov Furthermore, when tested against a panel of 40 kinases, compound 1r showed selectivity for FMS kinase. nih.gov

PI3K: A derivative of 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridin-3-one, compound 21a , which features a 5,6-dimethoxypyridin-3-yl ring at the 6-position, exhibited high affinity for PI3Kγ. mdpi.com It was also shown to inhibit the monocyte chemoattractant protein-1 (MCP-1) induced chemotaxis of THP-1 cells with an IC50 value of 270 nM. mdpi.com

Table 1: Kinase Inhibition by Pyrrolopyridine Analogs
CompoundTarget KinaseInhibitory Concentration (IC50)Reference
Compound 4h (pyrrolo[2,3-b]pyridine analog)FGFR17 nM nih.gov
Compound 4h (pyrrolo[2,3-b]pyridine analog)FGFR29 nM nih.gov
Compound 4h (pyrrolo[2,3-b]pyridine analog)FGFR325 nM nih.gov
Compound 1r (pyrrolo[3,2-c]pyridine analog)FMS (CSF-1R)30 nM nih.gov
Compound 1e (pyrrolo[3,2-c]pyridine analog)FMS (CSF-1R)60 nM nih.gov
Compound 21a (pyrrolo[3,4-c]pyridine analog)PI3Kγ270 nM (chemotaxis inhibition) mdpi.com

BET Protein Inhibition

Conformationally constrained inhibitors based on the 6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one and 1-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one scaffolds have been developed as inhibitors of the BET (Bromodomain and Extra-Terminal domain) family of proteins. researchgate.net These compounds demonstrated excellent activity in both binding and cellular assays, with lead compounds showing significant efficacy in in vivo tumor xenograft models. researchgate.net This highlights the potential of the 1H-pyrrolo[2,3-c]pyridin-7(6H)-one core, which is structurally related to the subject compound, in targeting epigenetic regulators. researchgate.net

HIV-1 Integrase Inhibition

The pyrrolopyridine scaffold is a key component in the development of HIV-1 integrase inhibitors, which are crucial for blocking viral replication. nih.govnih.govzioc.ru A family of bicyclic hydroxy-1H-pyrrolopyridine-triones has been reported as a new class of HIV-1 integrase inhibitors. nih.gov In laboratory-based assays, these analogs displayed inhibitory potencies in the low micromolar range, with a notable selectivity for the strand transfer reaction over 3'-processing. nih.gov One representative inhibitor, compound 5e , maintained most of its inhibitory power against three major raltegravir-resistant integrase mutant enzymes (G140S/Q148H, Y143R, and N155H). nih.gov Additionally, pyridine-based allosteric integrase inhibitors, such as (-)-KF116 , have been shown to target integrase tetramers, effectively blocking viruses that are resistant to other integrase treatments. fsu.edu

Human Neutrophil Elastase Inhibition

Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory diseases. nih.govnih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent HNE inhibitors. nih.govnih.gov Structure-activity relationship studies revealed that while the 2-position of the scaffold must be unsubstituted for activity, introducing bulky or lipophilic substituents at the 5-position was well-tolerated. nih.govnih.gov This led to compounds with IC50 values in the low nanomolar range (15–51 nM). nih.govnih.gov Molecular docking studies suggest these active inhibitors form a Michaelis complex with the Ser195 residue in the enzyme's active site. nih.govnih.gov

Cellular Assay Systems (Non-Clinical)

The antiproliferative potential of pyrrolopyridine analogs has been evaluated in various human cancer cell lines.

Antiproliferative Activity in Cancer Cell Lines (e.g., A549, PC-3, MCF-7)

Derivatives of various pyrrolopyridine isomers have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Pyrrolo[2,3-d]pyrimidine Derivatives: A study of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives tested their in vitro activity against seven human cancer cell lines, including MCF-7 (breast), A549 (lung), and PC-3 (prostate). nih.gov Compounds 14a , 16b , and 18b were particularly active against the MCF-7 cell line, with IC50 values of 1.7, 5.7, and 3.4 µg/ml, respectively, which were significantly more potent than the control drug doxorubicin (B1662922) (IC50 of 26.1 µg/ml). nih.gov

Pyrrolo[3,2-c]pyridine Derivatives: A series of diarylureas and diarylamides with a 1H-pyrrolo[3,2-c]pyridine scaffold were tested for antiproliferative activity. nih.gov Several compounds demonstrated superior potency against the A375P human melanoma cell line compared to Sorafenib, with some also showing higher potency than Vemurafenib. nih.gov Specifically, bisamide derivatives 9a-c and 9f showed IC50 values in the two-digit nanomolar range across various melanoma cell lines. nih.gov

General Pyridine (B92270) Derivatives: In a broader screening, various pyridine derivatives were tested against multiple cell lines. researchgate.net Compounds 6 , 8 , 9 , and 13 showed significant anti-proliferative activities against MCF-7 and A549 cell lines at a concentration of 10 µM. researchgate.net For instance, compound 6 caused 50% and 40% inhibition of MCF-7 and A549 cell growth, respectively. researchgate.net

Table 2: Antiproliferative Activity of Pyrrolopyridine Analogs in Cancer Cell Lines
Compound SeriesCell LineCompoundActivity (IC50)Reference
Pyrrolo[2,3-d]pyrimidineMCF-7 (Breast)14a1.7 µg/ml nih.gov
16b5.7 µg/ml nih.gov
18b3.4 µg/ml nih.gov
Pyrrolo[3,2-c]pyridineMelanoma Cell Lines9a-c2-digit nM range nih.gov
9f2-digit nM range nih.gov
Pyridine DerivativesMCF-7 (Breast)650% inhibition at 10 µM researchgate.net
A549 (Lung)640% inhibition at 10 µM researchgate.net

Antiviral Activity in Cell-Based Models

No studies reporting the antiviral activity of this compound in cell-based models were identified. However, research into other pyrrolopyridine derivatives has shown antiviral potential. For instance, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been investigated as potential antiviral agents against Zika virus and dengue virus. mdpi.com Additionally, certain pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines have been evaluated for their inhibitory activity against the main protease of SARS-CoV-2. nih.gov

Antimycobacterial Activity in In Vitro Models

There is no available data on the antimycobacterial activity of this compound from in vitro models. The broader class of pyrrolopyridine compounds, however, has shown promise in this area. Specifically, pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been identified as a novel class of antimycobacterial agents that target mycobacterial respiration. nih.govacs.org Other studies have explored various pyrrole-containing compounds for their potential against Mycobacterium tuberculosis. nih.gov

Antileishmanial Activity Studies

No specific antileishmanial activity studies for this compound have been published. Research on related structures includes the evaluation of a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols, which displayed antileishmanial activity against different Leishmania species. scitechjournals.com Furthermore, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have also been synthesized and evaluated for their efficacy against visceral leishmaniasis. researchgate.netrsc.org

Mechanistic Studies at the Molecular Level (In Vitro)

Identification and Validation of Molecular Targets

Due to the lack of biological activity data, no molecular targets have been identified or validated for this compound. For its analogs, some molecular targets have been proposed. For example, certain pyrrolo[2,3-d]pyrimidines have been identified as potent dual inhibitors of Hematopoietic Cell Kinase (HCK) and FMS-like tyrosine kinase 3 with internal tandem duplication mutations (FLT3-ITD). nih.gov In the context of antimycobacterial activity, the cytochrome bc1 complex has been identified as a validated drug target for pyrrolo[3,4-c]pyridine-1,3(2H)-diones. nih.govacs.org

Elucidation of Binding Mechanisms and Pathways

There is no information available regarding the binding mechanisms or pathways of this compound. For related compounds, some insights into their binding mechanisms have been reported. For instance, molecular modeling studies of antileishmanial 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols suggest they may bind to the ADP site of leishmanial nucleoside diphosphate (B83284) kinase (NDK). scitechjournals.com In another example, certain 1H-pyrrolo[3,2-c]pyridine derivatives designed as anticancer agents are suggested to interact with the colchicine-binding site of tubulin. nih.gov

Applications of 3 Nitro 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile in Chemical Biology and Medicinal Chemistry Research

Utility as a Privileged Scaffold for Novel Lead Compound Generation

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets through the introduction of various substituents. The pyrrolopyridine core, of which 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a member, is widely regarded as such a scaffold in medicinal chemistry. semanticscholar.orgnih.gov This family of compounds, often referred to as deazapurines, serves as a foundational structure for numerous inhibitors targeting key protein families, particularly kinases. nih.govpitt.edu

The utility of the pyrrolopyridine skeleton stems from its structural similarity to the native purine (B94841) bases found in nucleotides, allowing it to interact with the ATP-binding sites of many enzymes. mdpi.com Researchers have successfully utilized various isomers of this scaffold to develop potent and selective inhibitors for a range of therapeutic targets. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy. rsc.orgnih.gov In one study, optimization of a 1H-pyrrolo[2,3-b]pyridine lead compound resulted in a derivative, compound 4h, with low nanomolar inhibitory activity against FGFR1, 2, and 3. rsc.org

Similarly, the 1H-pyrrolo[3,2-c]pyridine core has been employed to design a new series of potent anticancer agents that act as colchicine-binding site inhibitors, disrupting tubulin polymerization. semanticscholar.orgnih.gov The rigid structure of this scaffold helps to lock the molecule in a bioactive conformation, leading to high efficacy. nih.gov Furthermore, carboxamide derivatives of the specific 1H-pyrrolo[2,3-c]pyridine skeleton have been identified as a novel class of allosteric antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), demonstrating the scaffold's versatility beyond kinase inhibition. nih.gov

The subject molecule, this compound, is particularly valuable as a starting material. The electron-withdrawing nitro and carbonitrile groups can be chemically modified or replaced, serving as synthetic handles to systematically explore the chemical space around the core scaffold and optimize binding affinity and selectivity for a desired biological target.

Table 1: Examples of Pyrrolopyridine Scaffolds and Their Biological Targets
Pyrrolopyridine IsomerTherapeutic TargetBiological Activity / ApplicationReference
1H-pyrrolo[2,3-b]pyridineFibroblast Growth Factor Receptors (FGFRs)Potent inhibition of cancer cell proliferation and migration. rsc.orgnih.gov
1H-pyrrolo[3,2-c]pyridineTubulin (Colchicine-Binding Site)Anticancer activity through disruption of microtubule dynamics. semanticscholar.orgnih.gov
1H-pyrrolo[2,3-c]pyridineMetabotropic Glutamate Receptor 5 (mGluR5)Novel allosteric antagonists. nih.gov
7H-pyrrolo[2,3-d]pyrimidine (7-Deazapurine)Signal Transducer and Activator of Transcription 6 (STAT6)Inhibition of IL-4 signaling for potential treatment of allergic conditions. researchgate.net
7H-pyrrolo[2,3-d]pyrimidine (7-Deazapurine)Various KinasesDevelopment of multi-targeted kinase inhibitors for cancer therapy. mdpi.com

Development of Chemical Probes for Biological Target Characterization

Chemical probes are small molecules designed with high potency and selectivity for a specific biological target. They are indispensable tools in chemical biology for dissecting complex cellular pathways and validating the function of proteins. The development of potent inhibitors from privileged scaffolds like pyrrolopyridine directly contributes to the generation of such probes.

While this compound itself is a synthetic intermediate, its derivatives have the properties required for high-quality chemical probes. For example, the highly potent and selective FGFR inhibitor (compound 4h) derived from the 1H-pyrrolo[2,3-b]pyridine scaffold can be used as a chemical probe to investigate the specific roles of FGFR1, FGFR2, and FGFR3 in both normal physiology and disease states. rsc.org By selectively inhibiting these kinases, researchers can observe the downstream consequences on cellular signaling, proliferation, and apoptosis, thereby characterizing the target's function. rsc.org

The process involves synthesizing a series of derivatives from a core scaffold and evaluating their activity and selectivity. Molecules that exhibit high potency for the intended target and minimal off-target effects are then utilized in cell-based assays or animal models to probe biological function. The structural features of the pyrrolopyridine core, which allow for systematic modification, are crucial for fine-tuning the properties of a molecule to meet the stringent criteria of a chemical probe. The development of pyrrolo[2,3-d]pyrimidine derivatives as multi-targeted kinase inhibitors also provides tools to probe the interconnectedness of signaling pathways in cancer. mdpi.com

Integration into High-Throughput Screening Libraries for Bioactivity Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of hundreds of thousands of chemical compounds for a specific biological activity. nih.gov The success of an HTS campaign is heavily dependent on the quality and chemical diversity of the compound library being screened.

Chemical scaffolds like this compound are ideal starting points for constructing focused screening libraries. Its status as a privileged scaffold suggests that derivatives are more likely to possess biological activity against various target classes compared to completely random collections of molecules. nih.govpitt.edu

Synthetic chemists leverage the functional handles on the core structure—the nitro group, the carbonitrile, and positions on the pyrrole (B145914) and pyridine (B92270) rings—to create large collections of related analogues through combinatorial chemistry. These "decorated" scaffolds are then incorporated into institutional or commercial HTS libraries. When a "hit" is identified from such a library, the known structural relationship between the active compounds provides an immediate starting point for structure-activity relationship (SAR) studies, accelerating the progression from hit to a validated lead compound.

Table 2: Potential Modifications of the this compound Scaffold for Library Synthesis
Position/GroupPotential Chemical TransformationPurpose in Library Design
3-Nitro GroupReduction to amine, followed by acylation/sulfonylationIntroduce diverse functional groups to probe interactions with target protein.
7-Carbonitrile GroupHydrolysis to carboxamide or carboxylic acid, reduction to amineAlter polarity, hydrogen bonding capacity, and serve as a linker point.
1-Pyrrole Nitrogen (N-H)Alkylation or arylationExplore hydrophobic pockets and vectorially orient other substituents.
Aromatic Ring Carbons (C-H)Halogenation followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)Introduce a wide array of aryl and heteroaryl groups to expand chemical space.

Contribution to Novel Chemotype Development in Academic Programs

Academic research programs play a critical role in pushing the boundaries of medicinal chemistry by discovering novel chemotypes—structurally distinct classes of molecules that exhibit a particular biological activity. These new chemotypes are vital for overcoming drug resistance and for targeting proteins that have been previously considered "undruggable."

The pyrrolopyridine framework has been a fertile ground for the development of such novel chemotypes. For instance, academic researchers designed and synthesized a new series of 1H-pyrrolo[3,2-c]pyridine derivatives that function as tubulin polymerization inhibitors, representing a new class of agents acting at the colchicine-binding site. semanticscholar.orgnih.gov This work demonstrates a creative "scaffold hopping" and configuration-constraining strategy to discover molecules with potent antiproliferative effects. nih.gov Similarly, the discovery of 1H-pyrrolo[2,3-b]pyridine derivatives as a new class of FGFR inhibitors highlights the role of this scaffold in academic drug discovery. nih.gov

Starting materials like this compound are instrumental in these academic endeavors. They provide an accessible, yet sophisticated, chemical platform for graduate students and postdoctoral researchers to synthesize and explore new molecular architectures. These efforts not only provide valuable tool compounds for biological research but also lay the groundwork for future drug development programs by identifying entirely new ways to modulate disease-relevant targets. mdpi.com

Analytical Characterization Techniques for Research on 3 Nitro 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile

Spectroscopic Analysis for Structural Elucidation in Research

Spectroscopic methods are indispensable for determining the molecular structure of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shift (δ) of each proton is influenced by its local electronic environment. The aromatic protons on the pyrrolopyridine ring system are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents. The presence of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups would further shift the signals of nearby protons downfield. The proton on the pyrrole (B145914) nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms in the aromatic rings will have characteristic chemical shifts in the range of 100-150 ppm. The carbon of the nitrile group (-CN) is expected to have a distinct chemical shift around 115-120 ppm. The carbon atom attached to the nitro group will also exhibit a characteristic downfield shift.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-28.5 - 8.8Singlet
H-47.8 - 8.1Doublet
H-57.5 - 7.8Doublet
NH11.0 - 13.0Broad Singlet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-2140 - 145
C-3148 - 152
C-3a125 - 130
C-4120 - 125
C-5115 - 120
C-6145 - 150
C-7105 - 110
C-CN115 - 118

Note: The predicted chemical shifts are estimates based on the analysis of similar structures and the known effects of substituents.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₄N₄O₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass.

Electron ionization (EI) mass spectrometry can also provide structural information through the analysis of fragmentation patterns. The molecular ion of this compound would be expected to undergo characteristic fragmentation, such as the loss of the nitro group (NO₂) or the cyano group (CN). The fragmentation pattern provides a "fingerprint" that can help to confirm the structure of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Data

Ionm/z (predicted)Description
[M]⁺188.03Molecular Ion
[M-NO₂]⁺142.04Loss of a nitro group
[M-CN]⁺162.04Loss of a cyano group
[M-HCN]⁺161.04Loss of hydrogen cyanide

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C≡N, and N-O bonds.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the pyrrolo[2,3-c]pyridine ring system, along with the presence of the nitro and cyano chromophores, would result in characteristic absorption bands in the ultraviolet-visible region.

Interactive Data Table: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium-Strong
C≡N Stretch (Nitrile)2220 - 2260Strong, Sharp
N-O Asymmetric Stretch (Nitro)1500 - 1550Strong
N-O Symmetric Stretch (Nitro)1340 - 1380Strong
C=C and C=N Stretches1400 - 1600Medium-Strong

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method, typically using a C18 column, would be suitable for the analysis of this compound. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a pH modifier to ensure good peak shape. The retention time of the compound can be used for its identification, while the peak area provides a measure of its concentration, allowing for the determination of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex reaction mixtures, as it can separate the target compound from starting materials, byproducts, and intermediates, while also providing mass information for each component. This allows for unambiguous peak identification and can be used to track the formation of the desired product and the consumption of reactants over time. nih.gov

X-ray Crystallography for Solid-State Structure Determination

A comprehensive review of scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not been publicly reported. X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides crucial information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

While the synthesis and properties of various pyrrolopyridine derivatives have been documented, the specific crystallographic data for this compound, including unit cell parameters, space group, and detailed atomic coordinates, are not available in the current body of public scientific literature. Therefore, a detailed analysis of its solid-state structure, including data tables on its crystallographic parameters, cannot be provided at this time.

Further research involving the synthesis of a single crystal of sufficient quality and subsequent X-ray diffraction analysis would be required to elucidate the solid-state structure of this specific compound. Such an analysis would provide invaluable insights into its molecular geometry and packing in the solid state.

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern medicinal chemistry. Future research should focus on novel and sustainable pathways for the synthesis of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile and its analogs. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, should be prioritized. rsc.org

One promising approach involves microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields. mdpi.com Additionally, the exploration of one-pot multicomponent reactions could provide a highly efficient route to structurally diverse derivatives. nih.govnih.gov The use of biocatalysts or reusable promoters, such as β-cyclodextrin in aqueous media, presents another avenue for developing greener synthetic protocols for pyrrolopyrimidine derivatives, a strategy that could be adapted for pyrrolopyridines. rsc.org

Synthetic StrategyPotential AdvantagesKey Considerations
Microwave-Assisted SynthesisReduced reaction times, increased yields, improved purityOptimization of reaction conditions (temperature, time, power)
Multicomponent ReactionsHigh atom economy, operational simplicity, diversity of productsSelection of suitable starting materials and catalysts
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendlyEnzyme stability and availability
Green Catalysts (e.g., β-cyclodextrin)Reusability, use of aqueous media, reduced wasteCatalyst efficiency and substrate scope

Design of Advanced Derivatives with Enhanced Target Selectivity and Potency (In Vitro/In Silico)

The design of advanced derivatives of this compound with improved biological activity is a critical area for future investigation. This can be achieved through a combination of in vitro screening and in silico modeling. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding affinity of designed derivatives to specific biological targets. researchgate.netnih.gov

For instance, pyrrolopyridine and pyrrolopyrimidine scaffolds have been identified as potent kinase inhibitors. nih.govnih.gov Molecular hybridization and scaffold hopping are computational strategies that can be used to design novel derivatives targeting kinases like CSF1R. mdpi.com By analyzing the structure-activity relationships (SAR) of related compounds, researchers can make informed decisions about modifications to the core structure of this compound to enhance its potency and selectivity. mdpi.comnih.gov For example, a SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed the importance of the 3-carbonitrile group for its inhibitory activity against metallo-β-lactamases. nih.gov

Deeper Mechanistic Insights into Complex Biological Interactions

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Future research should aim to elucidate these complex biological interactions. The pyrrolopyridine scaffold is found in compounds with a wide range of biological activities, including antiviral, anticancer, and antimicrobial effects. nih.govresearchgate.net

Investigating the effects of these compounds on cellular signaling pathways is a key step. For example, some pyrrolopyrimidine derivatives have been shown to induce apoptosis in cancer cells. mdpi.com Techniques such as gene expression profiling and proteomics can be used to identify the cellular pathways modulated by these compounds. Furthermore, detailed enzymatic assays can be employed to determine if these molecules act as inhibitors or activators of specific enzymes, such as kinases or proteases.

Integration with Artificial Intelligence and Machine Learning Approaches in Drug Design Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.govnih.govresearchgate.net These powerful computational tools can be applied to accelerate the development of drugs based on the this compound scaffold. AI and ML algorithms can be used to analyze large datasets of chemical structures and biological activities to identify novel drug candidates. nih.govbenthamscience.com

AI/ML ApplicationPotential Impact on Research
Virtual ScreeningRapidly identify potential hit compounds from large chemical libraries. researchgate.net
De Novo Drug DesignGenerate novel molecular structures with optimized properties. nih.govsemanticscholar.org
QSAR ModelingPredict the biological activity of new derivatives with high accuracy. nih.gov
ADMET PredictionForecast the absorption, distribution, metabolism, excretion, and toxicity profiles of compounds.
Synthesis PlanningAssist chemists in devising efficient synthetic routes for novel compounds. semanticscholar.org

Discovery and Characterization of New Biological Targets and Pathways (In Vitro)

A significant and exciting avenue for future research is the identification of novel biological targets and pathways for this compound and its derivatives. High-throughput screening (HTS) of large chemical libraries against a panel of biological targets is a powerful approach for this purpose. nih.govmdpi.comspringernature.com

Phenotypic screening, where the effect of a compound on a cell or organism is observed without prior knowledge of the target, can also lead to the discovery of new mechanisms of action. nih.gov Once a hit is identified, target deconvolution methods can be employed to pinpoint the specific molecular target. Given that various pyrrolopyridine derivatives have shown activity against a range of targets, including kinases, nih.gov G-protein coupled receptors, nih.gov and enzymes involved in microbial pathogenesis, nih.gov it is plausible that derivatives of this compound could interact with novel and therapeutically relevant biological targets.

Q & A

Q. What are the most reliable synthetic routes for 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile?

  • Methodological Answer : The synthesis typically involves nitration of a pyrrolo[2,3-c]pyridine precursor. For example, nitration of 1H-pyrrolo[2,3-c]pyridine derivatives can be achieved using HNO₃ in concentrated H₂SO₄ at 0–5°C, followed by quenching with ice water and purification via column chromatography (DCM/EA or similar solvent systems) . Key steps include controlled addition of nitrating agents to avoid over-nitration and monitoring reaction progress via TLC.

Q. How can structural characterization be optimized for this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR, HRMS, and IR spectroscopy. For NMR, DMSO-d₆ is preferred due to the compound’s solubility and stability. Key spectral features include:
  • ¹H NMR : A singlet for the NH proton (~δ 11.8–12.0 ppm) and aromatic protons in the pyrrole-pyridine fused system (δ 7.2–8.3 ppm) .
  • HRMS : Verify the molecular ion [M+H]⁺ with an error margin < 5 ppm .

Q. What purification strategies are effective for nitro-substituted pyrrolopyridines?

  • Methodological Answer : Column chromatography with gradients of DCM/ethyl acetate (4:1 to 1:1) is commonly used. For polar impurities, silica gel pre-treated with triethylamine improves resolution. Recrystallization from ethanol/water mixtures can further enhance purity .

Advanced Research Questions

Q. How can regioselectivity be controlled during nitration or halogenation of the pyrrolopyridine core?

  • Methodological Answer : Regioselectivity depends on electronic and steric factors. For nitration at the 3-position, electron-donating groups (e.g., NH) direct nitration to the adjacent position. Computational studies (DFT) can predict reactivity by analyzing frontier molecular orbitals. Experimental validation via competitive reactions with substituted analogs is recommended .

Q. What mechanistic insights explain contradictory yields in nitro-group functionalization?

  • Methodological Answer : Low yields (e.g., 29% in ) may arise from competing side reactions (e.g., ring oxidation). Optimize by:
  • Reducing reaction temperature (0°C vs. room temperature).
  • Using anhydrous HNO₃ to minimize hydrolysis.
  • Adding urea to quench excess HNO₃ post-reaction .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient sites (e.g., the nitro group). Pair with Fukui indices to predict nucleophilic attack sites, validated experimentally via reactions with amines or thiols .

Q. What strategies resolve discrepancies in biological activity data across derivatives?

  • Methodological Answer : Perform SAR studies by systematically varying substituents (e.g., replacing nitro with cyano or halogens). For example, bromo analogs (e.g., 3-bromo-1H-pyrrolo[2,3-c]pyridine) show enhanced anticancer activity due to increased electrophilicity. Use in vitro assays (e.g., MTT for cytotoxicity) with standardized cell lines to ensure comparability .

Q. How to address challenges in scaling up the synthesis for preclinical studies?

  • Methodological Answer : Key considerations include:
  • Switching from batch to flow chemistry for nitration to improve heat dissipation.
  • Replacing column chromatography with recrystallization or centrifugal partition chromatography for large-scale purification.
  • Validate purity at each stage via HPLC (C18 column, acetonitrile/water gradient) .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.